Head-to-Head Antibacterial MIC Comparison: C-5 Bromo vs. C-5 Chloro, Fluoro, and Hydrogen in the 6,8-Difluoroquinolone Series
In the foundational structure-activity relationship study by Miyamoto et al. (1990), a series of 5-substituted-7-(4-methyl-1-piperazinyl)-6,8-difluoroquinolones was tested against Gram-positive and Gram-negative bacteria. The 5-bromo derivative (compound 24) demonstrated an MIC of 0.2 µg/mL against S. aureus 209P JC-1, which is 2-fold more potent than the 5-chloro analog (compound 23, MIC = 0.39 µg/mL) and equivalent to the 5-fluoro analog (compound 10, MIC = 0.2 µg/mL). Against E. coli NIHJ JC-2, the 5-bromo compound showed an MIC of 0.05 µg/mL, matching the 5-chloro analog (0.05 µg/mL) but exhibiting 15.6-fold greater potency than the 5-fluoro analog (0.78 µg/mL). Against P. aeruginosa 12, the 5-bromo compound exhibited an MIC of 0.78 µg/mL [1]. The overall activity rank order at C-5 was established as NH2 > F ≈ Cl ≈ Br > H, with halogenated derivatives retaining meaningful antibacterial activity while providing a reactive synthetic handle absent in the 5-H reference compound 4b [2].
| Evidence Dimension | In vitro antibacterial activity (MIC, µg/mL) against S. aureus 209P JC-1, E. coli NIHJ JC-2, and P. aeruginosa 12 |
|---|---|
| Target Compound Data | 5-Br analog (compound 24): S. aureus = 0.2, E. coli = 0.05, P. aeruginosa = 0.78 µg/mL |
| Comparator Or Baseline | 5-Cl analog (compound 23): S. aureus = 0.39, E. coli = 0.05, P. aeruginosa = 0.78 µg/mL; 5-F analog (compound 10): S. aureus = 0.2, E. coli = 0.78, P. aeruginosa = 0.025 µg/mL; 5-H reference (compound 4b): S. aureus = 0.39, E. coli = 0.78, P. aeruginosa = 0.05 µg/mL |
| Quantified Difference | vs. 5-Cl: 2-fold more potent against S. aureus (0.2 vs. 0.39); vs. 5-F: 15.6-fold more potent against E. coli (0.05 vs. 0.78); vs. 5-H: 2-fold more potent against S. aureus (0.2 vs. 0.39) and 15.6-fold more potent against E. coli (0.05 vs. 0.78) |
| Conditions | 7-(4-Methyl-1-piperazinyl)-6,8-difluoroquinolone scaffold; standard agar dilution MIC assay; S. aureus 209P JC-1 (Gram+), E. coli NIHJ JC-2 (Gram-), P. aeruginosa 12 (Gram-) |
Why This Matters
This direct comparative data demonstrates that the 5-bromo substituent retains meaningful antibacterial activity while providing a C-Br bond for orthogonal cross-coupling diversification—a dual functional advantage that the 5-H analog lacks and that the 5-Cl analog offers with lower cross-coupling reactivity.
- [1] Miyamoto T, Matsumoto J, Chiba K, Egawa H, Shibamori K, Minamida A, et al. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. J Med Chem. 1990;33(6):1645-1656 (Table I, pp. 1647-1648). doi:10.1021/jm00168a018. View Source
- [2] Miyamoto T et al. J Med Chem. 1990;33(6):1645-1656 (text: 'Introduction of a halogen (10, 23, and 24) to the C-5 position tends to cause a slight decrease in activity when compared to that of 4b'). View Source
